Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate
Description
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate (CAS: 1442656-30-5) is a tert-butoxycarbonyl (Boc)-protected amine derivative with the molecular formula C₂₀H₃₉N₃O₆ and a molecular weight of 417.54 g/mol. Its structure features a central propanoate ester backbone linked to two Boc-protected aminopropyl groups via a tertiary amine. Key physicochemical properties include a density of 1.1 g/cm³, a high boiling point of 528.8°C, and a flash point of 273.6°C, indicative of its thermal stability . This compound is typically employed as a protected intermediate in organic synthesis, particularly in peptide chemistry or dendrimer fabrication, where Boc groups serve as temporary protective moieties for amines.
Properties
IUPAC Name |
methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWUXGUTGEJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate typically involves the reaction of methyl 3-aminopropanoate with bis(3-(Boc-amino)propyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of the ester group to an alcohol.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected to yield reactive amines, which can then form covalent bonds with target molecules. This property makes it useful in the modification of biomolecules and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations :
- Boc Protection: The target compound uniquely incorporates two Boc groups, enhancing steric bulk and stability compared to mono-Boc analogs (e.g., Ethyl 3-((Boc-amino)propanoate) ).
- Ester Variability : Substitution of the methyl ester with ethyl or tert-butyl groups (e.g., ) alters lipophilicity and hydrolysis rates.
- Functional Additions: Compounds like tert-Butyl 3-{[3-(imidazolyl)propyl]amino}propanoate introduce heterocyclic moieties, enabling coordination chemistry or catalytic applications .
Physicochemical Properties
- Boiling Point: The target compound exhibits an exceptionally high boiling point (528.8°C) due to its large molecular weight and hydrogen-bonding capacity from Boc groups. In contrast, simpler analogs like Methyl 3-((dimethylamino)propyl)amino)propanoate (MW 201.29) lack Boc protection and have lower boiling points .
- Density: The density of the target compound (1.1 g/cm³) aligns with other Boc-protected esters but is higher than non-Boc derivatives (e.g., 1.0 g/cm³ for 3-(cyclopropylamino)propanoate derivatives) .
Challenges and Limitations
- Data Gaps : Some analogs (e.g., perfluorobutylsulfonyl derivatives in ) lack reported boiling points or densities, limiting direct comparisons .
- Reactivity: Boc groups in the target compound reduce nucleophilicity compared to unprotected amines (e.g., Methyl 3-((dimethylamino)propyl)amino)propanoate) .
Biological Activity
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate (CAS Number: 1442656-30-5) is a synthetic compound characterized by its dual tert-butoxycarbonyl (Boc)-protected amino groups. This structure enhances its stability and versatility in various biological applications, particularly in medicinal chemistry and peptide synthesis. The compound's biological activity is primarily attributed to its potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C20H39N3O6
- Molecular Weight : 417.54 g/mol
- Physical Form : White to yellow solid
- Purity : 97%
The compound features a central propanoate group flanked by two bis(3-(Boc-amino)propyl) groups, which are crucial for its biological interactions and stability during synthesis.
The biological activity of this compound can be attributed to the hydrolysis of the ester bond in the propanoate moiety, leading to the formation of biologically active metabolites. These metabolites may exhibit various pharmacological effects, including enzyme inhibition and receptor modulation, which are essential for therapeutic efficacy in cancer treatment and other diseases.
Case Studies and Research Findings
-
Cancer Cell Studies :
- In vitro studies have highlighted the compound's potential to inhibit cancer cell proliferation. The inhibition mechanism involves interference with mitotic processes, particularly through the modulation of kinesin proteins such as HSET (KIFC1). This interaction leads to the induction of multipolar mitotic spindles, resulting in cell death in centrosome-amplified cancer cells .
-
Structure-Activity Relationship (SAR) :
- Research has established a relationship between the structural components of this compound and its biological activity. Variations in the Boc-protecting groups or alterations in the amino acid side chains significantly affect the compound's potency against specific biological targets. For instance, modifications that enhance lipophilicity or alter hydrogen bonding capabilities can lead to improved binding affinity and selectivity for target proteins .
- Enzyme Inhibition :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(Amino)propanoate | Contains a single amino group | Simpler structure; less steric hindrance |
| Bis(3-Aminopropyl)amine | No protective groups | More reactive due to lack of protection |
| N,N-Bis(2-aminoethyl)-1,2-ethanediamine | Contains two amino groups | Used in chelation therapy; different reactivity |
| N-tert-butoxycarbonyl-3-aminopropanoic acid | Single Boc-protected amino acid | Focused on carboxylic acid functionality |
This compound stands out due to its dual Boc-protected amino groups, enhancing its stability and versatility in synthetic applications compared to simpler analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
